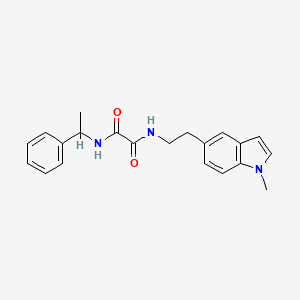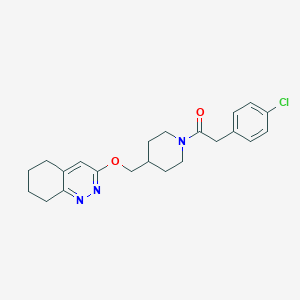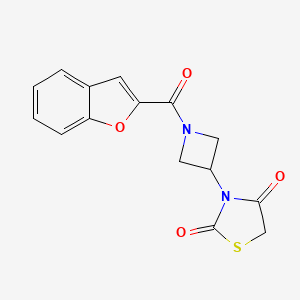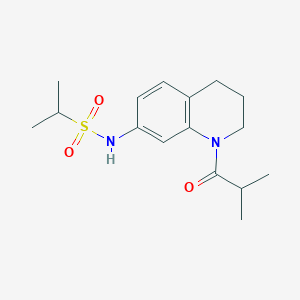
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a compound that can be associated with the class of tetrahydroquinoline sulfonamides. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The following analysis will delve into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, providing insights into the characteristics and applications of this class of chemicals.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through methods such as the Hantzsch condensation. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst was used to promote the one-pot synthesis of hexahydroquinolines, which are closely related to tetrahydroquinolines, under solvent-free conditions . This method provided excellent yields and demonstrated that the catalyst could be reused without significant loss of activity. Additionally, the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines from N-sulfonylphenethylamines and aldehydes has been reported, yielding various substituted tetrahydroisoquinolines . These methods are indicative of the potential pathways that could be adapted for the synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline sulfonamides has been studied using various analytical techniques. For example, the crystal structure of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was determined after recrystallization, and the role of intra- and intermolecular interactions was discussed . These interactions, including hydrogen bonds and π interactions, are crucial for the stability and reactivity of the molecule. Such structural analyses are essential for understanding the behavior of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide in different environments.
Chemical Reactions Analysis
The reactivity of tetrahydroquinoline sulfonamides has been explored in various contexts. For instance, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) was compared with their isosteric sulfonamides . The study revealed that the sulfonamide group plays a significant role in the inhibitory potency of these compounds. This suggests that modifications to the sulfonamide group, as in the case of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, could affect its biological activity and interactions with enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline sulfonamides are influenced by their molecular structure. While specific data on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is not provided, insights can be drawn from related compounds. For example, the use of solid catalysts for acylation reactions under acidic conditions has been investigated, affecting the solubility and reactivity of the resulting sulfonamides . Additionally, the introduction of sulfonyl groups to indolo[2,1-a]isoquinolines under metal-free conditions indicates the versatility of these compounds in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Sulfonamide Derivatives
Antimicrobial and Antifungal Activities
A study explored the synthesis of novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups. These compounds, including quaternary ammonium salts derived from sulfonamides, demonstrated antimicrobial and antifungal activities, indicating their potential biological utility (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis in Organic Synthesis
Research introduced a novel nanosized N-sulfonic acid catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates the role of sulfonamide derivatives in facilitating efficient organic reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Inhibition of Protein Phosphorylation
Another research focused on the inhibitory action of a synthesized isoquinolinesulfonamide against cyclic AMP-dependent protein kinase, suggesting its utility in studying protein kinase A's role in neurite outgrowth and protein phosphorylation in cells (Chijiwa et al., 1990).
Synthetic Applications in Medicinal Chemistry
Studies also involve the synthesis of EP3 receptor antagonist analogues via sulfoximine-directed ruthenium-catalyzed ortho-C-H alkenylation of arenes and heteroarenes. This underscores the synthetic versatility of sulfonamide derivatives in the development of pharmaceuticals (Yadav, Rit, Shankar, & Sahoo, 2014).
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11(2)16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)12(3)4/h7-8,10-12,17H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVJJZOTYIUUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)


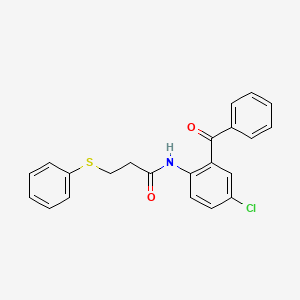
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)
